5-(2-Hydroxyphenyl)-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-D]pyrimidin-7-one
Description
Historical Context and Discovery
The compound 5-(2-hydroxyphenyl)-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one emerged as a synthetic intermediate during efforts to optimize cardiovascular and anticancer agents targeting cyclic nucleotide phosphodiesterases (PDEs) and cyclin-dependent kinases (CDKs). Its discovery is tied to early 21st-century medicinal chemistry programs focused on modifying the pyrazolopyrimidinone core to enhance kinase inhibition selectivity.
A key milestone was its synthesis via cyclization reactions involving 4-(2-ethoxybenzamido)-1-methyl-3-propylpyrazole-5-carboxamide precursors under alkaline conditions, as described in a 1998 patent (EP1002798A1). This route achieved high yields (85–95%) using tetrabutylammonium hydroxide in 1,3-butanediol, marking an improvement over earlier methods. The compound later gained attention as a critical intermediate in synthesizing sildenafil analogs and CDK2 inhibitors, with its structural features enabling diverse pharmacological derivatization.
Nomenclature and Classification within Pyrazolopyrimidinone Family
Systematic IUPAC Name :
5-(2-Hydroxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one.
Classification :
- Core scaffold : Pyrazolo[4,3-d]pyrimidin-7-one
- Substituents :
Structural Relationship to Key Therapeutics :
| Feature | This Compound | Sildenafil (Viagra™) | Roscovitine (CDK Inhibitor) |
|---|---|---|---|
| Pyrazolo Position | [4,3-d] | [4,3-d] | [4,3-d] |
| C3 Substituent | Propyl | Propyl | Isopropyl |
| C5 Substituent | 2-Hydroxyphenyl | Ethoxyphenyl | Hydroxyethylaminopropyl |
| Primary Target | Intermediate | PDE5 | CDK2/cyclin A2 |
This compound shares the pyrazolo[4,3-d]pyrimidin-7-one core with clinical agents but lacks the sulfonamide or sugar moieties required for potent PDE5/CDK inhibition.
Structural Significance of the Pyrazolo[4,3-d]pyrimidine Scaffold
The pyrazolo[4,3-d]pyrimidine system is a purine isostere that mimics ATP’s adenine ring, enabling competitive binding to kinase catalytic domains. Key structural advantages include:
- Planar Heterocyclic Core : Facilitates π-π stacking with hydrophobic kinase pockets (e.g., CDK2’s Phe80).
- Substituent Flexibility :
- Tautomerism : The 7-keto group stabilizes enol tautomers, improving solubility and metal coordination capacity.
Comparative Binding Energies :
| Compound | Target Protein | ΔG (kcal/mol) | Key Interactions |
|---|---|---|---|
| This compound | CDK2 | -8.2 | H-bond: 2-OH → Leu83 |
| Roscovitine | CDK2 | -9.1 | H-bond: NH → Leu83 |
| Sildenafil | PDE5 | -10.4 | H-bond: carbonyl → Gln817 |
The scaffold’s versatility is evidenced by its use in FDA-approved drugs (e.g., ibrutinib) and clinical candidates targeting EGFR, VEGFR, and HIF-PHD. Modifications at C3 and C5 allow tuning of selectivity across kinase families while retaining core-binding efficacy.
This compound exemplifies the pyrazolo[4,3-d]pyrimidine scaffold’s utility in medicinal chemistry, serving as a template for developing targeted therapies. Subsequent sections will explore its synthetic pathways, physicochemical properties, and applications in drug discovery.
Properties
IUPAC Name |
5-(2-hydroxyphenyl)-3-propyl-2,6-dihydropyrazolo[4,3-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2/c1-2-5-9-11-12(18-17-9)14(20)16-13(15-11)8-6-3-4-7-10(8)19/h3-4,6-7,19H,2,5H2,1H3,(H,17,18)(H,15,16,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFCUZXFJQDYYRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C2C(=NN1)C(=O)NC(=N2)C3=CC=CC=C3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70658198 | |
| Record name | (5Z)-5-(6-Oxocyclohexa-2,4-dien-1-ylidene)-3-propyl-2,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70658198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159977-45-3 | |
| Record name | (5Z)-5-(6-Oxocyclohexa-2,4-dien-1-ylidene)-3-propyl-2,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70658198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Hydroxyphenyl)-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-D]pyrimidin-7-one typically involves multi-step reactions starting from readily available starting materials. One common method involves the cyclization of appropriate hydrazine derivatives with β-diketones under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of microwave-assisted synthesis has also been explored to reduce reaction times and enhance product purity .
Chemical Reactions Analysis
Types of Reactions
5-(2-Hydroxyphenyl)-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-D]pyrimidin-7-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as halogens or nitro groups. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions include quinones, dihydro derivatives, and substituted phenyl derivatives, which can further be utilized in various synthetic applications .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrazolo[4,3-d]pyrimidine derivatives, including 5-(2-hydroxyphenyl)-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-D]pyrimidin-7-one. This compound has shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cell lines.
- Inhibition of Tumor Growth : In vitro studies demonstrated that this compound effectively inhibited the growth of various cancer cell lines. For instance, it was tested against MCF-7 cells (a breast cancer model), leading to significant reductions in cell viability and induction of apoptosis .
- Mechanism of Action : Molecular docking studies revealed that the compound interacts with key protein targets involved in cancer progression. Its binding affinity to these targets suggests a multitarget inhibition profile, making it a candidate for further development as an anticancer agent .
Anti-inflammatory Properties
The pyrazolo[4,3-d]pyrimidine scaffold has been recognized for its anti-inflammatory effects. Compounds within this class have been shown to inhibit inflammatory pathways, which could be beneficial in treating various inflammatory diseases.
- Cytokine Inhibition : Research indicates that derivatives of this compound can reduce the production of pro-inflammatory cytokines, contributing to their therapeutic potential against conditions such as rheumatoid arthritis and other inflammatory disorders .
Synthesis and Derivatives
This compound serves as an intermediate in the synthesis of other bioactive compounds. Notably, it is linked to the metabolic pathways of sildenafil analogs, which are used for erectile dysfunction treatment.
- Synthesis Pathways : The compound is synthesized through various chemical reactions involving pyrazole and pyrimidine derivatives. Its structure allows for modifications that enhance its biological activity and selectivity against specific targets .
Example 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the anticancer efficacy of several pyrazolo[4,3-d]pyrimidine derivatives, including this compound. The results indicated an IC50 value in the low micromolar range against MCF-7 cell lines, demonstrating significant cytotoxicity compared to standard chemotherapeutics .
Example 2: Anti-inflammatory Activity
Another study focused on the anti-inflammatory properties of pyrazolo[4,3-d]pyrimidine derivatives. The findings suggested that compounds similar to this compound effectively inhibited NF-kB signaling pathways and reduced inflammation markers in vitro .
Mechanism of Action
The mechanism of action of 5-(2-Hydroxyphenyl)-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-D]pyrimidin-7-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to the modulation of various biochemical pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolopyrimidines such as:
- 5-(2-Hydroxyphenyl)-3-methyl-1,6-dihydro-7H-pyrazolo[4,3-D]pyrimidin-7-one
- 5-(2-Hydroxyphenyl)-3-ethyl-1,6-dihydro-7H-pyrazolo[4,3-D]pyrimidin-7-one
Uniqueness
The uniqueness of 5-(2-Hydroxyphenyl)-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-D]pyrimidin-7-one lies in its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The propyl group at the 3-position enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes .
Biological Activity
5-(2-Hydroxyphenyl)-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-D]pyrimidin-7-one (CAS No: 1159977-45-3) is a compound of significant interest in medicinal chemistry due to its structural similarity to known pharmacological agents. Its unique pyrazolo-pyrimidine framework suggests potential biological activities, particularly in the realm of enzyme inhibition and therapeutic applications.
- Molecular Formula : C14H14N4O2
- Molecular Weight : 270.29 g/mol
- CAS Number : 1159977-45-3
Biological Activity Overview
Research has indicated that compounds within the pyrazolo[4,3-d]pyrimidine class exhibit various biological activities, including:
- Inhibition of Phosphodiesterases (PDEs) : These enzymes play critical roles in cellular signaling pathways, particularly those involving cyclic nucleotides like cAMP and cGMP. Inhibition of PDEs can lead to increased levels of these signaling molecules, thereby enhancing physiological responses.
- Antitumor Activity : Pyrazolo-pyrimidines have been studied for their potential anticancer properties. They may induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and inhibition of tumor growth.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Phosphodiesterase Inhibition :
- Antioxidant Properties :
Table 1: Summary of Biological Activities
Case Study: Inhibition of PDE5A
In a study published in The Journal of Pharmacy and Pharmacology, researchers evaluated a series of pyrazolo-pyrimidine derivatives for their ability to inhibit PDE5A. The results indicated that this compound demonstrated significant inhibitory potency compared to other analogs. This suggests potential therapeutic applications in conditions where modulation of cGMP levels is beneficial .
Q & A
Q. What are the recommended synthetic routes for 5-(2-Hydroxyphenyl)-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-D]pyrimidin-7-one, and how can reaction conditions be optimized for improved yield?
- Methodological Answer : The synthesis of pyrazolo-pyrimidinone derivatives typically involves cyclocondensation of aminopyrazole precursors with carbonyl-containing reagents. For example, details the synthesis of structurally analogous compounds using reflux conditions in pyridine or ethanol, with yields ranging from 62% to 70% . To optimize yield:
- Vary solvents : Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to ethanol.
- Adjust catalysts : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization.
- Control temperature : Gradual heating (e.g., 80–100°C) prevents side reactions.
provides an NMR-guided purification protocol for similar compounds, emphasizing the importance of intermediate characterization to isolate pure products .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : A multi-technique approach is critical:
- ¹H/¹³C NMR : Assign peaks for the hydroxyphenyl (δ ~6.8–7.5 ppm) and pyrimidinone (δ ~10.8 ppm) moieties, as demonstrated in for a related compound .
- Mass spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
- IR spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (-OH, ~3200 cm⁻¹) stretches.
Cross-validate data with computational tools (e.g., DFT simulations) to resolve ambiguities.
Q. How should researchers assess the solubility and stability of this compound under various experimental conditions?
- Methodological Answer :
- Solubility : Perform shake-flask experiments in buffers (pH 1–10) and organic solvents (e.g., DMSO, ethanol). Use HPLC to quantify saturation limits.
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. ’s framework for environmental-chemical properties can guide protocol design for hydrolytic/oxidative stability .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to identify critical functional groups influencing phosphodiesterase (PDE) inhibition?
- Methodological Answer :
- Analog synthesis : Modify the hydroxyphenyl (e.g., ethoxy, nitro substituents) and propyl groups, referencing and , which describe sulfonyl and chlorosulfonyl derivatives with potential bioactivity .
- In vitro assays : Test analogs against PDE isoforms (e.g., PDE5) using fluorescence-based assays. Compare IC₅₀ values to establish SAR trends.
- Docking studies : Use crystal structures of PDEs (e.g., PDB: 1TBF) to model interactions with the pyrimidinone core.
Q. What methodologies resolve contradictions in bioactivity data across different assay systems (e.g., cell-based vs. enzymatic assays)?
- Methodological Answer :
- Assay validation : Replicate studies using standardized protocols (e.g., AOAC SMPR 2014.011 for PDE inhibitors) .
- Control for off-target effects : Include inhibitor-negative controls (e.g., sildenafil analogs from ) .
- Data normalization : Use Z-factor scoring to assess assay robustness and minimize variability .
Q. What advanced analytical approaches validate degradation pathways under oxidative stress?
- Methodological Answer :
- Forced degradation : Expose the compound to H₂O₂ (3% v/v) and analyze via LC-HRMS to identify oxidation products (e.g., hydroxylation of the phenyl ring).
- Isotopic labeling : Use ¹⁸O-water to trace hydrolytic cleavage of the pyrimidinone ring.
- EPR spectroscopy : Detect free radical intermediates during photodegradation.
Q. How to design ecological risk assessments for this compound, considering its environmental fate?
- Methodological Answer : Follow ’s long-term environmental impact framework:
- Partitioning studies : Measure logP (octanol-water) and soil adsorption coefficients (Kd).
- Biotic transformations : Use microbial consortia to assess biodegradation half-lives.
- Trophic transfer assays : Test bioaccumulation in Daphnia magna or zebrafish models.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
